1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid
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Overview
Description
1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a 2-bromobenzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromobenzyl bromide and imidazole-2-carboxylic acid.
Reaction Conditions: The 2-bromobenzyl bromide is reacted with imidazole-2-carboxylic acid in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding imidazole N-oxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products:
Substitution Products: Various substituted imidazole derivatives.
Oxidation Products: Imidazole N-oxides.
Reduction Products: Corresponding alcohols.
Scientific Research Applications
1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways.
Comparison with Similar Compounds
- 1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid
- 1-(2-Fluorobenzyl)-1H-imidazole-2-carboxylic acid
- 1-(2-Iodobenzyl)-1H-imidazole-2-carboxylic acid
Comparison: 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]imidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-4-2-1-3-8(9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECFJANFADDAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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